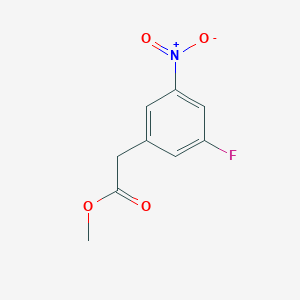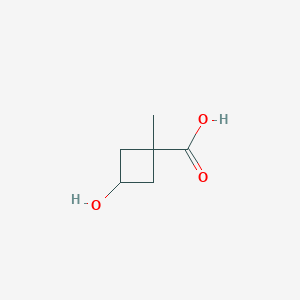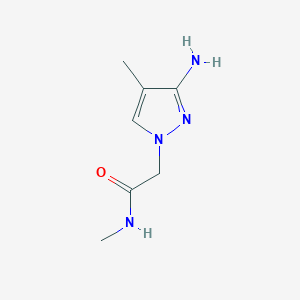
2-Isocyanoethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanoethan-1-ol is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a hydroxyl group (-OH) attached to an ethane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with potassium cyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{KOCN} \rightarrow \text{C}_2\text{H}_4\text{NCOH} + \text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and potassium cyanate are reacted under optimized temperature and pressure conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-Isocyanoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urethanes and carbamates.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of polymers and resins, particularly in the manufacture of polyurethanes.
Mecanismo De Acción
The mechanism of action of 2-Isocyanoethan-1-ol involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form ureas or with alcohols to form urethanes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Ethanol: Contains a hydroxyl group but lacks the isocyanate group.
Ethyl isocyanate: Contains an isocyanate group but lacks the hydroxyl group.
2-Aminoethanol: Contains both an amine and a hydroxyl group.
Uniqueness: 2-Isocyanoethan-1-ol is unique due to the presence of both an isocyanate and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
32835-59-9 |
|---|---|
Fórmula molecular |
C3H5NO |
Peso molecular |
71.08 g/mol |
Nombre IUPAC |
2-isocyanoethanol |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h5H,2-3H2 |
Clave InChI |
WQCZYSJTAPYMKV-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)


![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
